N-(3,4-dimethylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-11-3-4-13(9-12(11)2)17-15(21)20-7-5-19(6-8-20)14-10-16-22-18-14/h3-4,9-10H,5-8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJJFTVJIWWTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NSN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a thiadiazole moiety and a dimethylphenyl group. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiadiazole group is known to participate in hydrogen bonding and hydrophobic interactions with proteins, which may enhance its binding affinity to specific receptors or enzymes involved in disease pathways.
Target Interactions
- Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors, particularly targeting carbonic anhydrase and other key metabolic enzymes.
- Receptor Agonism : The compound may act as an agonist for certain receptors, influencing signaling pathways related to cardiovascular and metabolic functions .
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to reduce cell viability in various cancer cell lines:
These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells.
Antidiabetic Potential
Research indicates that similar thiadiazole derivatives possess antidiabetic activity by modulating glucose metabolism pathways. This suggests that this compound could potentially be explored for diabetes management.
Study on Anticancer Activity
In a study investigating the anticancer effects of thiadiazole derivatives, it was found that modifications on the thiadiazole ring significantly impacted biological activity. The addition of methyl groups enhanced anticancer efficacy against Caco-2 cells compared to untreated controls (p < 0.001) .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data indicate favorable oral bioavailability for related compounds; however, detailed studies are needed to assess the safety profile of this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural uniqueness lies in its 3,4-dimethylphenyl and 1,2,5-thiadiazole moieties. Below is a detailed comparison with closely related compounds from recent literature and databases:
Substituent Variations and Conformational Effects
Key Observations:
Aryl Group Effects: The 3,4-dimethylphenyl group in the target compound provides electron-donating methyl substituents, which may enhance hydrophobic interactions compared to electron-withdrawing groups (e.g., Cl in ). Chlorine or bromine substituents (as in other analogs) could improve binding affinity to polar active sites but reduce metabolic stability .
Piperazine Substituent Impact :
- The 1,2,5-thiadiazole ring (target and ) offers hydrogen-bonding capabilities via nitrogen and sulfur atoms, unlike the ethyl group in , which contributes only steric bulk.
- Piperazine rings adopt chair conformations when unstrained (observed in ), suggesting similar flexibility in the target compound.
Molecular Weight and Polarity :
- Analogs with thiadiazole and halogenated aryl groups (e.g., ) have molecular weights ~337–340 g/mol, aligning with the estimated weight of the target compound. Higher halogen content (e.g., bromine in ) may increase lipophilicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
